His-Ser-Glu
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H21N5O7 |
|---|---|
Molecular Weight |
371.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H21N5O7/c15-8(3-7-4-16-6-17-7)12(23)19-10(5-20)13(24)18-9(14(25)26)1-2-11(21)22/h4,6,8-10,20H,1-3,5,15H2,(H,16,17)(H,18,24)(H,19,23)(H,21,22)(H,25,26)/t8-,9-,10-/m0/s1 |
InChI Key |
JMSONHOUHFDOJH-GUBZILKMSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview:
SPPS is the most common method for synthesizing peptides like His-Ser-Glu. It involves sequential addition of protected amino acids to a resin-bound peptide chain, allowing for efficient elongation and purification.
- Resin Loading: The first amino acid (usually the C-terminal amino acid, glutamic acid in this case) is attached to a solid resin support.
- Deprotection: The N-terminal protecting group (commonly Fmoc) is removed under mild basic conditions (e.g., piperidine in DMF).
- Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain. Activation reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are used at low temperatures (0-5°C) to minimize racemization.
- Repetition: The cycle of deprotection and coupling is repeated for the final amino acid (histidine).
- Cleavage: After chain assembly, the peptide is cleaved from the resin using acid mixtures (e.g., trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT)).
Purification:
The crude peptide is purified by precipitation (e.g., with methyl tert-butyl ether (MTBE) or heptane) and chromatographic methods such as ion exchange or reverse-phase HPLC to achieve high purity.
Fragment Coupling Strategy
Description:
For peptides longer than tripeptides or when higher purity is required, fragment coupling is employed. This involves synthesizing smaller peptide fragments separately and then coupling them in solution.
- The tripeptide this compound can be synthesized as a fragment and then coupled to other peptide fragments if needed.
- Protecting groups such as Cbz (carbobenzyloxy) or Boc (tert-butyloxycarbonyl) are used to protect side chains during fragment coupling.
- Coupling reagents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) or uronium salts (e.g., HBTU) facilitate peptide bond formation.
- Purification of intermediates can be done by crystallization or chromatography to ensure high-quality fragments before final assembly.
Solution-Phase Peptide Synthesis
- Involves stepwise coupling of amino acids or peptide fragments in solution rather than on a solid support.
- Activation of the carboxyl group of the incoming amino acid is achieved using reagents like pentafluorophenyl esters or mixed anhydrides.
- The reaction is typically carried out under controlled temperature (0-5°C) to reduce racemization.
- After coupling, the product is isolated by precipitation and purified by recrystallization or chromatography.
- Useful for synthesizing peptides with complex sequences or modifications.
- Allows for large-scale synthesis of peptides like this compound with high purity.
Example:
Synthesis of oligopeptides containing serine and glutamic acid residues has been reported using block condensation of pentafluorophenyl esters, demonstrating the feasibility of preparing peptides with sequences similar to this compound.
Protecting Group Strategies
- Side chains of histidine, serine, and glutamic acid contain functional groups that can interfere with peptide bond formation.
- Protecting groups are essential to prevent side reactions.
| Amino Acid | Side Chain Group | Typical Protecting Group | Removal Conditions |
|---|---|---|---|
| Histidine | Imidazole | Trityl (Trt) | Acidic cleavage (TFA) |
| Serine | Hydroxyl | tert-Butyl (tBu) | Acidic cleavage (TFA) |
| Glutamic Acid | Carboxyl | tert-Butyl (tBu) or Benzyl (Bzl) | Acidic cleavage (TFA) |
These groups are stable during coupling but removed during the final cleavage step.
Amidation and C-Terminal Modifications
- Peptides like this compound may require C-terminal amidation to mimic natural peptides or improve stability.
- Amidation is typically performed post-synthesis by treating the protected peptide with coupling reagents in the presence of amines (e.g., ethylamine or semicarbazide) in solvents like DMF.
- The protected peptide precursor is reacted with the coupling reagent and amine.
- After amidation, the peptide is deprotected and purified.
- This method has been applied in the synthesis of related peptides such as Goserelin and Buserelin, which share similar preparation challenges.
Analytical and Purification Techniques
- Ninhydrin Test: Qualitative test for free amines on resin to monitor coupling completeness.
- HPLC: High-performance liquid chromatography is used to assess purity and confirm peptide identity.
- Mass Spectrometry: Confirms molecular weight and sequence integrity.
- Ion exchange chromatography and reverse-phase HPLC are standard.
- Precipitation with solvents like MTBE, heptane, or ether is used to isolate peptides from reaction mixtures.
Summary Table of Preparation Methods for this compound
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Sequential addition on resin, Fmoc strategy, HBTU activation | High efficiency, automation possible | Requires resin and protecting groups |
| Fragment Coupling | Synthesis of peptide fragments, then coupling | High purity, suitable for complex peptides | More steps, requires intermediate purification |
| Solution-Phase Synthesis | Stepwise coupling in solution, pentafluorophenyl esters | Scalable, good for modified peptides | More labor-intensive, purification needed |
| C-Terminal Amidation | Post-synthesis amidation using coupling reagents | Improves peptide stability | Additional reaction step |
Research Findings and Notes
- The Ser-His-Glu triad is notable in enzymatic catalytic sites, indicating the biological relevance of this sequence.
- The synthesis of peptides containing serine and glutamic acid residues has been demonstrated using both solid-phase and solution-phase methods, with serine playing a critical role in antigenic determinants.
- Low-temperature activation during coupling minimizes racemization, preserving stereochemical integrity.
- Protecting group strategies are crucial for successful synthesis, especially for side chains of histidine and glutamic acid.
Chemical Reactions Analysis
Types of Reactions
His-Ser-Glu can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The histidine residue can participate in reduction reactions, altering its imidazole ring.
Substitution: The glutamic acid residue can undergo substitution reactions, where its carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while substitution reactions involving glutamic acid can produce various substituted glutamic acid derivatives.
Scientific Research Applications
Biochemical Role and Enzymatic Functions
Catalytic Triads in Enzymes
The His-Ser-Glu triad is a common motif found in various enzymes, particularly serine proteases and lipases. These enzymes utilize this triad for their catalytic activity. For instance, the structure of the LD-carboxypeptidase from Pseudomonas aeruginosa has demonstrated that the Ser/His/Glu triad plays a crucial role in peptidoglycan recycling. The unique fold of this protein indicates convergent evolution towards this catalytic mechanism, highlighting the importance of these residues in enzyme functionality .
Case Study: Serine Proteases
Serine proteases are known for their catalytic triads consisting of serine, histidine, and aspartate; however, variations exist where glutamate replaces aspartate. This substitution can lead to different catalytic efficiencies and substrate specificities. Research has shown that such variations can influence the enzyme's interaction with substrates and inhibitors, making the this compound triad particularly interesting for drug design .
Therapeutic Applications
Potential Role in Cancer Diagnosis
Recent studies have indicated that glutamic acid (Glu) may play a protective role against prostate cancer development. An analysis of serum amino acid profiles revealed that Glu exhibited high sensitivity and specificity as a potential biomarker for distinguishing between benign prostatic hyperplasia (BPH) and prostate cancer (PCa). The diagnostic performance of Glu was notably high, suggesting its potential utility in early screening and risk stratification for prostate cancer .
Bioactive Peptides
The this compound sequence can also be found in bioactive peptides derived from food sources. These peptides have been shown to exert various health benefits, including antioxidant and anti-inflammatory effects. The identification of such peptides through high-throughput screening (HTS) has been enhanced by artificial intelligence (AI) approaches, which predict bioactive candidates for further testing . This demonstrates the potential of this compound-containing peptides in functional foods and dietary supplements.
Nutritional Implications
Dietary Sources and Health Benefits
Histidine, serine, and glutamic acid are essential amino acids that contribute to various physiological functions. They are involved in protein synthesis, neurotransmitter production, and metabolic pathways. Research suggests that dietary intake of these amino acids can positively influence gut microbiome composition and overall health .
Table 1: Nutritional Sources of this compound Amino Acids
| Amino Acid | Dietary Sources | Health Benefits |
|---|---|---|
| Histidine | Meat, fish, dairy products | Supports immune function; aids in digestion |
| Serine | Soy products, eggs, nuts | Important for protein synthesis; neuroprotection |
| Glutamic Acid | Meat, fish, eggs, dairy products | Neurotransmitter function; supports metabolism |
Mechanism of Action
The mechanism of action of His-Ser-Glu involves its role as part of the catalytic triad in enzymes. The histidine residue acts as a base, the serine residue serves as a nucleophile, and the glutamic acid residue stabilizes the transition state. This triad facilitates the cleavage of peptide bonds in substrates, making it essential for the catalytic activity of many proteases and hydrolases.
Comparison with Similar Compounds
Ser-His-Asp Triad (Classic Serine Proteases)
Example Enzymes: Trypsin, Chymotrypsin, Urokinase.
Structure and Function:
- The canonical triad (Ser-His-Asp) relies on Asp to stabilize the His residue, enhancing Ser's nucleophilicity. In trypsin, Asp102 positions His57 to deprotonate Ser195, enabling peptide bond cleavage .
- Key Differences from His-Ser-Glu:
- Acid-Base Catalysis: Asp provides a stronger negative charge than Glu, optimizing proton transfer in neutral pH environments.
- Substrate Specificity: this compound in AChE accommodates bulkier insecticides due to a shallower active-site gorge with Cys447 at the entrance, unlike the Phe295 in human AChE .
Research Findings:
Ser-His-Glu Triad in Aspartyl Dipeptidase
Example Enzyme: Salmonella typhimurium aspartyl dipeptidase.
Structure and Function:
This compound in Engineered Peptide Receptors
Example Study: Synthetic tripeptides mimicking AChE's catalytic triad (this compound) were tested for insecticide binding.
Findings:
- Peptide A (this compound-Pro) showed strong binding to methyl paraoxon and carbamates, while peptides with substituted residues (e.g., Ala replacing Glu or His) had reduced affinity. This underscores the necessity of all three residues for optimal ligand interaction .
Structural and Functional Data Table
Mechanistic and Evolutionary Insights
- Role of Glu vs. Asp: Glu’s longer side chain in this compound triads (e.g., AChE) may reduce steric hindrance for bulkier substrates, while Asp’s compact structure in Ser-His-Asp triads suits smaller peptides .
- Resistance Mutations: The G280S mutation in Anopheles AChE (near the this compound triad) confers insecticide resistance by reducing inhibitor binding, a phenomenon absent in Ser-His-Asp systems .
- Biotechnological Applications: this compound triads in diketoreductases enable NAD+-dependent cofactor regeneration, critical for industrial biosynthesis of dicarboxylic acids .
Biological Activity
His-Ser-Glu, a tripeptide composed of histidine (His), serine (Ser), and glutamic acid (Glu), exhibits significant biological activity across various physiological processes. This article explores its roles, mechanisms, and implications based on diverse research findings.
This compound is involved in several enzymatic reactions, primarily as a part of catalytic triads in various enzymes. The arrangement of these amino acids can influence enzyme activity significantly.
- Catalytic Triads : In serine proteases, the Ser-His-Asp triad is well-studied, but variations such as Ser-His-Glu also play crucial roles. For example, studies on Pseudomonas aeruginosa demonstrate that the Ser/His/Glu triad participates in peptidoglycan recycling, showcasing convergent evolution in enzyme function .
- Enzymatic Activity : The catalytic efficiency of enzymes containing this compound can be affected by mutations. For instance, mutagenesis studies on human acetylcholinesterase revealed that the substitution of Ser-203, His-447, and Glu-334 abolished enzymatic activity, indicating their critical roles in the catalytic mechanism .
2. Biological Roles in Physiology
This compound has been implicated in various physiological processes:
- Absorption and Metabolism : Research indicates that the absorption of amino acids like His and Ser can be impaired in certain metabolic disorders. In a study involving Hartnup disorder, the absorption of His and Ser was significantly lower compared to healthy controls .
- Peptide Hormones : The presence of His in peptide hormones such as glucagon-like peptide-1 (GLP-1) demonstrates its importance in biological signaling. Modifications to His residues can drastically alter the potency of these hormones .
3. Case Studies and Experimental Findings
Several studies have highlighted the functional implications of this compound in different contexts:
4. Research Implications
The understanding of this compound's biological activity opens avenues for therapeutic interventions:
- Drug Design : Targeting enzymes with this compound configurations could lead to novel drugs that modulate enzyme activity effectively.
- Nutritional Studies : Investigating the absorption mechanisms of peptides containing His and Ser may provide insights into dietary impacts on health conditions.
5.
This compound is a vital tripeptide with significant implications for enzymatic function and physiological processes. Its role in various biological contexts underscores the importance of understanding amino acid interactions within proteins. Continued research into its mechanisms will enhance our knowledge of metabolic pathways and therapeutic potentials.
Q & A
Q. What experimental techniques are essential for characterizing the structural properties of His-Ser-Glu?
To determine the structural configuration of this compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : For atomic-level resolution of peptide folding and intramolecular interactions .
- X-ray Crystallography : To resolve 3D molecular geometry, particularly if the peptide forms stable crystals .
- Circular Dichroism (CD) Spectroscopy : To analyze secondary structures (e.g., α-helices, β-sheets) in solution . Methodological Tip: Validate results across techniques to address instrument-specific biases. For example, compare CD-derived secondary structures with crystallography data to resolve discrepancies .
Q. How can researchers optimize the synthesis of this compound to minimize side reactions?
Key variables to control during solid-phase peptide synthesis (SPPS):
- Coupling Efficiency : Use Fmoc-protected amino acids and monitor via Kaiser tests to ensure stepwise addition .
- Deprotection Conditions : Adjust piperidine concentration (e.g., 20% v/v) and reaction time to prevent truncation .
- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) . Data Quality: Track synthesis yields and purity (>95%) using mass spectrometry (MS) and HPLC chromatograms .
Advanced Research Questions
Q. How can contradictory findings regarding the biological activity of this compound in different experimental models be resolved?
Contradictions often arise from variations in assay conditions or model systems. A systematic approach includes:
- Dose-Response Validation : Test activity across a concentration gradient (e.g., 1 nM–100 µM) in both in vitro (cell lines) and in vivo (animal models) systems .
- Meta-Analysis : Aggregate data from published studies to identify confounding variables (e.g., pH, temperature) using tools like RevMan or PRISMA guidelines .
- Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to isolate target pathways (e.g., receptor binding vs. intracellular signaling) . Example: If one study reports antioxidant activity in neurons but not fibroblasts, compare redox environments (e.g., glutathione levels) between models .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
Integrate multi-scale modeling:
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinities with receptors (e.g., GPCRs) .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability under physiological conditions .
- Machine Learning : Train models on existing peptide-protein interaction datasets to predict novel targets . Validation: Cross-reference computational predictions with experimental SPR (Surface Plasmon Resonance) binding assays .
Methodological Frameworks
Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?
Apply the PICO framework :
- Population : this compound in simulated body fluids (e.g., PBS, human serum).
- Intervention : Incubate at 37°C with protease inhibitors or without.
- Comparison : Stability in buffers vs. biological matrices.
- Outcome : Quantify degradation half-life via LC-MS/MS . Data Analysis: Use kinetic modeling (e.g., first-order decay equations) to extrapolate stability .
Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?
Follow FINER criteria :
- Feasible : Use rodents (mice/rats) for preliminary PK studies due to cost and ethical practicality.
- Novel : Employ transgenic models (e.g., humanized CYP enzymes) if hepatic metabolism is a concern.
- Relevant : Align model physiology with human targets (e.g., blood-brain barrier penetration assays for neuroactive peptides) .
Data Contradiction and Reproducibility
Q. How can researchers address inconsistencies in reported binding constants of this compound across studies?
- Standardize Assays : Adopt harmonized protocols (e.g., ITC vs. SPR calibration with control ligands) .
- Open Data : Share raw datasets (e.g., via Zenodo) to enable reanalysis .
- Blinded Experiments : Minimize observer bias by using automated plate readers for fluorescence-based assays .
Tables for Reference
| Technique | Application | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Dynamic conformation in solution | Chemical shifts, NOE correlations |
| MD Simulations | Stability of peptide-receptor complexes | RMSD, hydrogen bond occupancy |
| SPR Binding Assays | Real-time interaction kinetics | KD, kon/koff rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
